
Methyl 2-(4-bromo-3-methoxyphenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-(4-bromo-3-methoxyphenyl)acetate” is a chemical compound with the molecular formula C10H11BrO3 . It has a molecular weight of 259.1 and is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(4-bromo-3-methoxyphenyl)acetate” can be represented by the InChI code: 1S/C10H11BrO3/c1-13-9-5-7(3-4-8(9)11)6-10(12)14-2/h3-5H,6H2,1-2H3 .Physical And Chemical Properties Analysis
“Methyl 2-(4-bromo-3-methoxyphenyl)acetate” is a liquid at room temperature . It has a boiling point of 307.9±27.0 C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Reactions
One of the primary applications of Methyl 2-(4-bromo-3-methoxyphenyl)acetate is in the field of organic synthesis, where it serves as a precursor or intermediate for the synthesis of complex molecules. For instance, the synthesis and characterization of novel methyl[4-oxo-2-(aroylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetates have been reported, showcasing the compound's role in producing potent and selective aldose reductase inhibitors (Sher Ali et al., 2012). This demonstrates the compound's utility in creating molecules with potential pharmaceutical applications.
Biological Activities and Evaluations
Research into the biological activities of derivatives of Methyl 2-(4-bromo-3-methoxyphenyl)acetate reveals its potential in producing compounds with significant biological effects. For example, bromophenol derivatives isolated from marine red algae have been studied for their antibacterial properties, indicating the potential use of such derivatives in developing new antimicrobial agents (N. Xu et al., 2003).
Antioxidant Properties
The search for natural antioxidants has also led to the investigation of compounds derived from Methyl 2-(4-bromo-3-methoxyphenyl)acetate. Studies on nitrogen-containing bromophenols from marine algae revealed their potent scavenging activity against radicals, highlighting their potential as natural antioxidants for food or pharmaceutical applications (Ke-kai Li et al., 2012).
Photophysical and Photochemical Studies
The compound and its derivatives have been explored in photophysical and photochemical studies, providing insights into their optical properties and potential applications in materials science. Research on diversely functionalized unsymmetrical bis-aryl-α, β-unsaturated ketone derivatives, for example, sheds light on the structural parameters and spectroscopic results, offering a foundation for further exploration in optical device applications (M. Khalid et al., 2020).
Fungicidal Activity
Furthermore, the synthesis and bioactivity evaluation of novel strobilurin derivatives containing the pyrrolidine-2,4-dione moiety, derived from Methyl 2-(4-bromo-3-methoxyphenyl)acetate, have demonstrated visible fungicidal activity against various pathogens. This suggests its potential use in developing new agrochemicals to protect crops from fungal diseases (L. Guihua et al., 2014).
Safety and Hazards
Wirkmechanismus
Mode of Action
For instance, they can undergo Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
For example, they can undergo reactions at the benzylic position, which can be either SN1 or SN2 pathways .
Pharmacokinetics
The compound’s physical properties, such as its molecular weight and boiling point, can influence its pharmacokinetics .
Result of Action
Brominated compounds can react with conjugated bases to produce alkylated carbene complexes .
Action Environment
The action, efficacy, and stability of Methyl 2-(4-bromo-3-methoxyphenyl)acetate can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of other substances, such as acids or bases . Additionally, the compound’s stability can be influenced by storage conditions .
Eigenschaften
IUPAC Name |
methyl 2-(4-bromo-3-methoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-13-9-5-7(3-4-8(9)11)6-10(12)14-2/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZRTRFZLABWKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(=O)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-bromo-3-methoxyphenyl)acetate | |
CAS RN |
203805-73-6 |
Source


|
| Record name | methyl 2-(4-bromo-3-methoxyphenyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


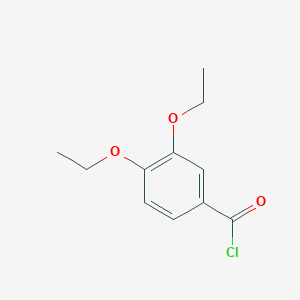
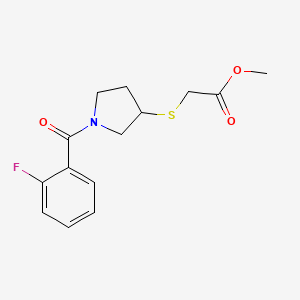
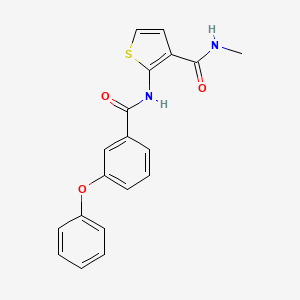
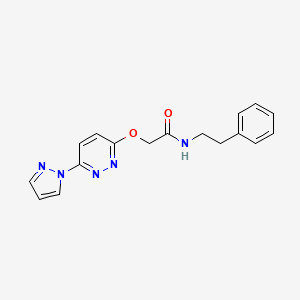


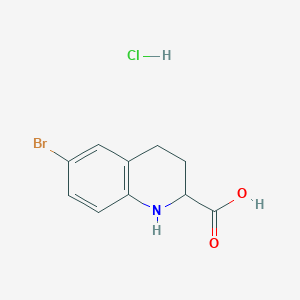


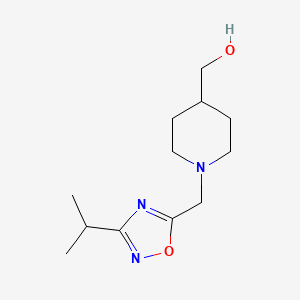
![2-[[(3R,4S)-4-Hydroxyoxolan-3-yl]amino]acetic acid;hydrochloride](/img/structure/B2996031.png)

![4-[5-(2-hydroxyphenyl)-3-{3-[(methylsulfonyl)amino]phenyl}-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2996033.png)